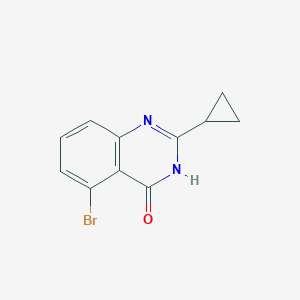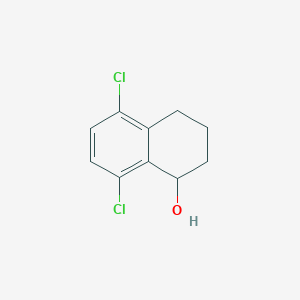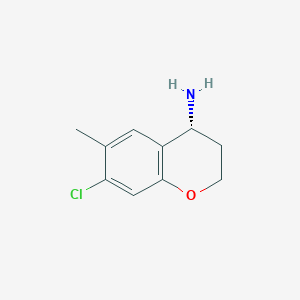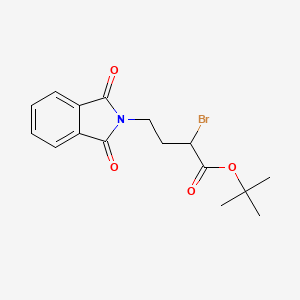![molecular formula C19H24O8 B15233885 Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15233885.png)
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate is a complex organic compound with a unique structure that includes a tetrahydro-dioxino-dioxin ring system
Méthodes De Préparation
The synthesis of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydro-dioxino-dioxin ring system followed by the introduction of the malonate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation to better understand the compound’s potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can be compared with other similar compounds such as:
Diethyl 2-((4R,4aS,8S,8aR)-4,8-diethyl-hexahydro-[1,3]dioxino[5,4-d][1,3]dioxine): This compound has a similar dioxino-dioxin ring system but differs in the substituents attached to the ring.
(Z)-3-((4S,4aS,8aR)-2,6-Diphenyl-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-acrylonitrile: This compound also features a tetrahydro-dioxino-dioxin ring system but includes different functional groups that confer distinct chemical properties
Propriétés
Formule moléculaire |
C19H24O8 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
diethyl 2-[(4aS,8aR)-6-phenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl]propanedioate |
InChI |
InChI=1S/C19H24O8/c1-3-22-16(20)15(17(21)23-4-2)19-25-11-13-14(27-19)10-24-18(26-13)12-8-6-5-7-9-12/h5-9,13-15,18-19H,3-4,10-11H2,1-2H3/t13-,14+,18?,19?/m0/s1 |
Clé InChI |
HQHWQZUSSCHVCS-GAVPKDGKSA-N |
SMILES isomérique |
CCOC(=O)C(C1OC[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C1OCC2C(O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)


![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)

![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)

